N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine is a complex organic compound that features a combination of pyrazole, thiadiazole, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinated solvents, bases like potassium carbonate, and catalysts such as palladium complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Halogen atoms in the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like sodium borohydride, oxidizing agents such as potassium permanganate, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the benzyl ring.
Scientific Research Applications
N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide
- N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-phenoxyacetamide
Uniqueness
N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine is unique due to its combination of pyrazole, thiadiazole, and nitro functional groups, which provide it with distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H14Cl2N8O2S |
---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-3-yl]-5-[2-(4-nitropyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C17H14Cl2N8O2S/c18-13-2-1-3-14(19)12(13)10-26-6-4-15(24-26)21-17-23-22-16(30-17)5-7-25-9-11(8-20-25)27(28)29/h1-4,6,8-9H,5,7,10H2,(H,21,23,24) |
InChI Key |
KXVRPQZHYXVCEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)NC3=NN=C(S3)CCN4C=C(C=N4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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